Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Description
Context within Polycyclic Aromatic Sulfur Heterocycles (PASHs) Research
Polycyclic Aromatic Sulfur Heterocycles (PASHs) are a significant class of organic compounds found naturally in fossil fuels like crude oil and coal. bohrium.com They are formed during the diagenesis of organic matter through reactions with inorganic sulfur species. bohrium.com PASHs, including benzothiophenes (BTs), dibenzothiophenes (DBTs), and the more complex benzonaphthothiophenes (BNTs) like the parent structure of the title compound, are subjects of extensive study in organic geochemistry. bohrium.com
A key area of PASHs research is their application as "molecular markers" or "S-markers". bohrium.com Due to their high thermal stability and resistance to biodegradation compared to other hydrocarbons, the relative abundance and distribution of different PASH isomers can provide valuable information. bohrium.com Geochemical studies use these markers to assess the thermal maturity of source rocks and oils, the depositional environment, and the extent of petroleum migration and biodegradation. bohrium.com For instance, specific ratios of methylated DBT isomers are reliable maturity indicators, particularly for highly mature to over-mature oils. bohrium.com Alkylated PASHs are common in crude oils and are often studied alongside their non-alkylated parent compounds to understand environmental weathering processes after oil spills. proquest.com The presence of specific methylated isomers, such as Benzo[b]naphtho[2,3-d]thiophene (B1196943), 8-methyl-, contributes to the complex chemical fingerprint used to identify the source of petroleum products. proquest.com
Significance in Contemporary Organic Chemistry and Materials Science
In contemporary organic chemistry, the significance of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is linked to the broader potential of its structural class. The fused thiophene (B33073) core is a key building block for novel organic materials. Thiophene-based fused-ring systems are widely explored as organic semiconductors due to their potential for charge transport. mdpi.com The extended π-conjugation in the benzo[b]naphtho[2,3-d]thiophene backbone makes it a promising candidate for applications in organic electronics. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- |
| Benzo[b]naphtho[2,3-d]thiophene |
| Benzothiophene (B83047) (BT) |
| Dibenzothiophene (B1670422) (DBT) |
| Benzonaphthothiophene (BNT) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnaphtho[2,3-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDCOIWBTWIVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179675 | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-07-6 | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Benzo B Naphtho 2,3 D Thiophene Systems
Established Synthetic Pathways for the Benzo[b]naphtho[2,3-d]thiophene (B1196943) Core
The construction of the benzo[b]naphtho[2,3-d]thiophene skeleton is primarily achieved through the strategic formation of the thiophene (B33073) ring fused to a pre-existing naphthyl or a bicyclic precursor. These methods often involve cyclization reactions that form a key carbon-sulfur and/or carbon-carbon bond.
Cyclization Reactions for Thiophene Ring Formation
The creation of the thiophene moiety is a critical step in the synthesis of benzo[b]naphtho[2,3-d]thiophenes. Various transition metal-catalyzed and classical organic reactions have been employed to achieve this transformation efficiently.
Palladium catalysis stands out as a powerful tool for the synthesis of benzo[b]naphtho[2,3-d]thiophene derivatives, particularly the corresponding diones. A prominent method involves the palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinones. clockss.org This intramolecular reaction forges a new carbon-carbon bond between the arylthio substituent and the naphthoquinone ring, leading to the fused thiophene system.
For instance, the synthesis of 2-methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione was accomplished by refluxing 3-(4-methylphenylthio)-1,4-naphthoquinone with a stoichiometric amount of palladium(II) acetate (B1210297) in acetic acid. clockss.org This reaction proceeds under an argon atmosphere and requires an extended reaction time of approximately 40 hours to afford the cyclized product. clockss.org The choice of solvent is crucial, with acetic acid proving to be the most effective medium for this transformation. clockss.org
A proposed synthetic route to the target molecule, Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- , can be envisioned starting from 2-chloro-3-methylnaphthalene (B11910210) and 2-mercaptobenzoic acid. These precursors would be used to generate a suitable 3-arylthio-1,4-naphthoquinone intermediate which could then undergo a similar palladium-catalyzed cyclization. Subsequent reduction of the resulting dione (B5365651) would yield the final product.
| Starting Material | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-(4-Methylphenylthio)-1,4-naphthoquinone | Pd(OAc)₂ (1 equiv) | Acetic Acid | Reflux, 40 h, Ar | 2-Methylbenzo[b]naphtho[2,3-d]thiophene-6,11-dione | 55 | clockss.org |
| 3-Arylthio-1,4-naphthoquinones | Pd(OAc)₂ (stoichiometric) | Acetic Acid | Reflux, ~40 h, Ar | Benzo[b]naphtho[2,3-d]thiophene-6,11-diones | - | clockss.org |
Copper-catalyzed reactions offer an alternative and often more economical approach to the synthesis of sulfur-containing heterocycles. These methods can be applied to the formation of the benzo[b]thiophene core through domino reactions involving C-S bond formation followed by cyclization. For example, copper has been used to catalyze the synthesis of polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes using a sulfur source. nih.gov While this leads to a different isomer of the naphthothiophene system, the underlying principles of copper-catalyzed C-S bond formation and subsequent cyclization are relevant to the broader class of compounds.
A copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes has also been developed through a radical cyclization pathway using xanthate as a sulfur surrogate. rsc.org This approach could potentially be adapted to construct the more complex benzo[b]naphtho[2,3-d]thiophene system.
Electrophilic cyclization is a well-established method for the synthesis of various substituted benzo[b]thiophenes. uwf.edunih.gov This strategy typically involves the cyclization of o-alkynyl thioanisoles. The reaction is initiated by an electrophile, which activates the alkyne for an intramolecular attack by the sulfur atom. nih.gov Various electrophilic reagents, such as iodine, bromine, and N-halosuccinimides, have been successfully employed. nih.gov
A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source for the cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.gov This methodology highlights the versatility of electrophilic cyclization in introducing diverse substituents onto the benzo[b]thiophene core. nih.gov While direct application to the benzo[b]naphtho[2,3-d]thiophene system is not explicitly reported, the fundamental approach of cyclizing a suitably substituted precursor remains a viable synthetic strategy.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Phenyl substituted alkynyl thioanisole | Dimethyl(methylthio)sulfonium tetrafluoroborate (2 equiv) | CH₂Cl₂ | Room Temp, 24 h | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | nih.gov |
| Various o-alkynyl thioanisoles | I₂, ICl, NIS, Br₂, NBS, PhSCl, PhSeBr | - | - | 2,3-Disubstituted benzo[b]thiophenes | - | nih.gov |
Note: This table showcases the general applicability of electrophilic cyclization for benzo[b]thiophene synthesis.
Radical cyclizations provide another avenue for the construction of the benzo[b]thiophene ring system. A novel route to 2,3-substituted benzo[b]thiophenes involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov Furthermore, a copper-catalyzed domino reaction proceeding through a radical cyclization has been developed for the synthesis of multi-substituted benzo[b]thiophenes from 2-iodophenyl ketones and xanthate as a sulfur source. rsc.org These radical-based methods offer unique synthetic pathways that can be advantageous for accessing specific substitution patterns.
Annulation Strategies for Fused Ring Systems
Annulation strategies focus on building the fused aromatic rings onto a central thiophene core. One such approach is the Fiesselmann thiophene synthesis, which has been used to construct 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes. This method involves the reaction of 3-chloro-2-(hetero)aroylbenzo[b]thiophenes with methyl thioglycolate in the presence of a base.
Another powerful annulation technique is the use of aryne chemistry. A one-step synthesis of benzo[b]thiophenes has been developed through the reaction of aryne precursors, such as o-silylaryl triflates, with alkynyl sulfides. This approach allows for the formation of diverse multisubstituted benzo[b]thiophene derivatives.
Multi-Step Synthesis from Precursor Molecules
Multi-step syntheses are fundamental to constructing complex molecules like benzo[b]naphtho[2,3-d]thiophenes from simpler, readily available starting materials. These strategies allow for the precise assembly of the fused ring system.
A common strategy for forming the thiophene ring in fused systems involves an intramolecular cyclization event. This can be preceded by an alkylation step to introduce necessary carbon frameworks. For the benzo[b]naphtho[2,3-d]thiophene system, a key approach involves the palladium-mediated intramolecular C-C coupling of a precursor molecule. rasayanjournal.co.in For instance, a two-step synthesis has been reported for the analogous benzo[b]naphtho[2,3-d]thiophene-6,11-dione system, which starts from 1,4-naphthoquinone (B94277) and an appropriate arylthiol. rasayanjournal.co.in The cyclization of the resulting 3-arylthio-1,4-naphthoquinone is achieved using a stoichiometric amount of palladium(II) acetate in refluxing acetic acid. rasayanjournal.co.incrossref.org
Another powerful method involves the electrophilic cyclization of o-alkynylthioanisole derivatives. acs.orgnih.gov In this sequence, a terminal acetylene (B1199291) is coupled with an o-iodothioanisole via a palladium catalyst. The resulting intermediate can then be treated with an electrophile (such as I₂, Br₂, or NBS) to trigger cyclization, forming the benzo[b]thiophene core in excellent yields. acs.orgnih.gov To synthesize the 8-methyl derivative, a correspondingly methylated precursor, such as a derivative of 2-iodothioanisole (B1305124) or a substituted naphthoquinone, would be required.
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds, which is particularly useful for joining complex aromatic fragments. This protocol requires a stannylated precursor. For the synthesis of derivatives of the related benzo[b]thieno[2,3-d]thiophene (BTT) core, a stannylation reaction is first performed. mdpi.com This involves treating the parent heterocycle with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with tributyltin chloride to generate the tributylstannane derivative. mdpi.com
This stannylated intermediate can then be coupled with a variety of aryl bromides in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form the desired coupled product. mdpi.com This strategy allows for the modular construction of complex π-conjugated systems based on the benzo[b]naphtho[2,3-d]thiophene framework.
Below is a representative table of reaction conditions for a Stille coupling involving a related BTT core, which illustrates the key parameters of this protocol.
| Reactant 1 | Reactant 2 (Aryl Bromide) | Catalyst | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | 2-bromodibenzo[b,d]thiophene | Pd(PPh₃)₄ | Toluene | 120 °C | 16 h | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane | 6-bromobenzo[b]thiophene | Pd(PPh₃)₄ | Toluene | 120 °C | 16 h | mdpi.com |
Electrochemically-Promoted Synthetic Pathways
Electrochemical synthesis offers a powerful alternative to traditional chemical methods, often providing milder reaction conditions and unique reactivity by precisely controlling redox transformations. rsc.org An electrooxidative approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides, which are oxidized derivatives of the core structure. rsc.org This method involves the reaction of an alkyne with a benzenesulfonhydrazide in an undivided electrolytic cell using graphite (B72142) felt electrodes. rsc.org The reaction proceeds via a constant current, obviating the need for external chemical oxidants. rsc.org Functional groups such as methyl and halides on the benzene (B151609) ring are well-tolerated in this transformation. rsc.org While this method directly produces the sulfone, it represents a modern, electrochemically-driven pathway to the core heterocyclic system.
The optimal conditions for this electrosynthesis have been determined through systematic investigation, as summarized in the table below.
| Parameter | Condition | Effect on Yield | Reference |
|---|---|---|---|
| Current | 5.0 mA (constant) | Optimal yield (75%); higher or lower currents decrease yield. | rsc.org |
| Anode/Cathode | Graphite Felt (GF) | Superior to Platinum (51% yield) or Nickel Foam (47% yield). | rsc.org |
| Electrolyte | Et₄NPF₆ | Optimal performance. | rsc.org |
| Solvent | HFIP/CH₃NO₂ (co-solvent) | Essential for the reaction. | rsc.org |
Green Chemistry Principles in Benzo[b]naphtho[2,3-d]thiophene Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. chemijournal.com While specific green syntheses for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- are not widely documented, the application of green chemistry principles to the synthesis of sulfur-containing heterocycles is an active area of research. mdpi.comnih.govbohrium.com
Key strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce environmental impact. mdpi.comnih.govbohrium.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, which is highly beneficial. rasayanjournal.co.in Microwave-assisted one-pot, multi-component reactions are particularly efficient for building heterocyclic scaffolds. rasayanjournal.co.in
Catalysis: Employing efficient and reusable catalysts, including biocatalysts or solid-supported catalysts like activated fly ash, can replace stoichiometric reagents, thereby minimizing waste and improving atom economy. chemijournal.com
Applying these principles to the known palladium-catalyzed cyclization or Stille coupling reactions could involve exploring aqueous conditions, using recyclable catalysts, or employing microwave heating to drive the transformations more efficiently.
Derivatization and Functionalization Strategies for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- Analogues
Once the core heterocyclic system is synthesized, further functionalization can be performed to modify its properties. For sulfur-containing heterocycles, the sulfur atom itself is a key site for derivatization.
Controlled Oxidation Reactions leading to Sulfoxides and Sulfones
The thiophene sulfur atom in the benzo[b]naphtho[2,3-d]thiophene system can be selectively oxidized to form the corresponding sulfoxide (B87167) (S=O) or sulfone (SO₂). These derivatives are valuable in their own right, with applications in materials science and medicinal chemistry. researchgate.netnih.gov
A practical, biomimetic synthesis has been developed for the isomeric benzo[b]naphtho[1,2-d]thiophene (B1207054) sulfoxides, inspired by the biodegradation of benzothiophene (B83047). researchgate.net This method involves the oxidative dimerization of benzothiophene S-oxides in DMSO. researchgate.net For direct oxidation of a pre-formed thiophene, various reagents can be employed. A facile method for converting electron-poor benzo[b]thiophenes to their corresponding sulfones utilizes a solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). acs.org Another common procedure involves treating the benzo[b]thiophene with 30% H₂O₂ in acetic acid at elevated temperatures to yield the 1,1-dioxide (sulfone). The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.
The table below summarizes common oxidizing agents used for converting sulfides to sulfoxides and sulfones.
| Reagent(s) | Product | Typical Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfone (1,1-dioxide) | 100 °C, 1.5 h | |
| Hydrogen Peroxide (H₂O₂) / Phosphorus Pentoxide (P₂O₅) | Sulfone (1,1-dioxide) | Acetonitrile, Room Temperature | acs.org |
| DMSO | Sulfoxide (via dimerization of S-oxide precursor) | 80 °C, 12 h | researchgate.net |
Electrophilic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)
No specific experimental data for the electrophilic substitution of 8-methylbenzo[b]naphtho[2,3-d]thiophene has been found in the reviewed literature. The reactivity of the parent benzo[b]thiophene scaffold, however, is well-documented.
In general, electrophilic substitution on benzo[b]thiophene preferentially occurs at the C3 position of the thiophene ring, which is the most electron-rich site. If the C3 position is blocked, substitution typically proceeds at the C2 position. Nitration of benzo[b]thiophene with fuming nitric acid in acetic acid, for instance, yields a mixture of 3-nitrobenzo[b]thiophene (B90674) and 2-nitrobenzo[b]thiophene. nist.gov Similarly, controlled bromination tends to yield the 3-bromo derivative, while iodination also favors the C3 position.
For 8-methylbenzo[b]naphtho[2,3-d]thiophene , the 8-methyl group is an activating, ortho- and para-directing group located on the naphthyl portion of the molecule. This would be expected to activate the benzene ring to which it is attached towards electrophilic attack. However, the thiophene ring in the benzo[b]naphtho[2,3-d]thiophene system is generally more susceptible to electrophilic attack than the fused benzene rings. Therefore, initial substitutions would likely still favor the thiophene moiety. Predicting the precise regioselectivity on the benzene rings without experimental data is speculative and would depend on the specific reagents and reaction conditions.
Table 1: General Electrophilic Substitution Reactions on the Benzo[b]thiophene Core This table illustrates typical reactions on the parent benzo[b]thiophene and not the specific 8-methyl derivative.
| Reaction | Reagent(s) | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | Fuming HNO₃ in Acetic Acid | 3-Nitrobenzo[b]thiophene, 2-Nitrobenzo[b]thiophene | nist.gov |
| Bromination | Br₂ in CCl₄ | 3-Bromobenzo[b]thiophene | |
| Iodination | I₂ / HgO | 3-Iodobenzo[b]thiophene |
Palladium-Mediated Cross-Coupling Reactions for Structural Diversification (e.g., Suzuki-Miyaura, Sonogashira)
There is no specific information in the searched literature regarding palladium-mediated cross-coupling reactions performed on 8-methylbenzo[b]naphtho[2,3-d]thiophene .
To perform such a reaction, a halogenated derivative of the starting material would first be required. For example, if bromination of 8-methylbenzo[b]naphtho[2,3-d]thiophene could be achieved regioselectively, the resulting bromo-substituted compound could serve as a substrate for cross-coupling.
The Suzuki-Miyaura and Sonogashira reactions are powerful tools for the functionalization of halogenated benzo[b]thiophenes. These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halo-benzothiophene with a boronic acid (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). rsc.orghpst.czwikipedia.org For example, 3-iodobenzo[b]thiophenes can be readily coupled with various boronic acids or alkynes to introduce diverse substituents at the C3 position. usask.caresearchgate.net Similar strategies have been applied to other positions of the benzo[b]thiophene core when appropriately halogenated precursors are available. wikipedia.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halo-Benzo[b]thiophenes This table shows examples for the general benzo[b]thiophene system, as no data is available for the 8-methyl derivative.
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand/Base | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Iodobenzo[b]thiophene | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Arylbenzo[b]thiophene | usask.ca |
| Sonogashira | o-Iodothioanisole | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | o-(1-Alkynyl)thioanisole | researchgate.net |
| Suzuki-Miyaura | 4-Arylthiophene-2-carbaldehyde | Arylboronic ester | Pd(dppf)Cl₂ / K₂CO₃ | Diarylthiophene derivative | rsc.org |
Regioselective Introduction of Specific Substituents
Specific studies detailing the regioselective introduction of substituents onto 8-methylbenzo[b]naphtho[2,3-d]thiophene are absent from the reviewed scientific literature.
Achieving regioselectivity in the functionalization of complex polycyclic aromatic hydrocarbons is a significant synthetic challenge. The outcome is governed by a combination of electronic effects (directing influence of existing substituents and the inherent reactivity of each position) and steric effects.
For the parent benzo[b]naphtho[2,3-d]thiophene, functionalization via lithiation followed by quenching with an electrophile has been reported. For instance, lithiation of 3-bromonaphtho[2,3-b]thiophene (an isomer) with n-BuLi, followed by reaction with an electrophile, allows for the introduction of substituents at the C3 position. chemrxiv.orgchemrxiv.org This method relies on the initial presence of a halogen to direct the metalation.
Without prior functionalization, direct C-H activation or lithiation would be competitive across several sites. The most acidic protons on the unsubstituted benzo[b]naphtho[2,3-d]thiophene ring are generally those on the thiophene moiety. The presence of the activating 8-methyl group would likely influence the regioselectivity of substitution on the naphthyl part of the molecule, but without experimental data, any prediction remains speculative. A synthesis of a 6-substituted benzo[b]thiophene has been achieved through a regioselective Friedel-Crafts coupling, demonstrating that under specific conditions, substitution can be directed to the benzene ring portion of the molecule. guidechem.com
Advanced Spectroscopic and Structural Elucidation Techniques for Benzo B Naphtho 2,3 D Thiophene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For Benzo[b]naphtho[2,3-d]thiophene (B1196943), 8-methyl-, ¹H and ¹³C NMR would provide definitive evidence of its covalent framework.
In a ¹H NMR spectrum, the protons on the aromatic rings would be expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) would allow for the assignment of each proton to its position on the benzo[b]naphthothiophene core. The methyl group protons at the 8-position would resonate in the upfield region, likely around 2.5 ppm, appearing as a singlet as they have no adjacent protons to couple with.
The ¹³C NMR spectrum would complement the ¹H data by revealing the chemical environment of each carbon atom. Aromatic carbons would exhibit signals in the 120-150 ppm range, while the methyl carbon would appear at a much higher field, typically between 20-25 ppm. For instance, in a related compound, 2-methyl-8-(trifluoromethyl)dibenzo[b,d]thiophene, the methyl carbon signal is observed at 21.4 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- *
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 9.0 | 120 - 140 |
| Aromatic C (quaternary) | - | 130 - 150 |
| Methyl (CH₃) | ~2.5 (singlet) | 20 - 25 |
Note: This table presents expected chemical shift ranges. Actual experimental values would be required for precise assignment.
X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Solid-State Structural Analysis
X-ray Diffraction (XRD) is an indispensable tool for analyzing the crystalline structure of solid materials. While powder XRD can provide information about the bulk crystallinity and phase purity of a sample of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, Single Crystal X-ray Diffraction (SCXRD) offers the ultimate resolution for determining its precise three-dimensional atomic arrangement in the solid state.
Should suitable single crystals be grown, SCXRD analysis would yield detailed information including bond lengths, bond angles, and the packing of molecules within the crystal lattice. For example, a study on the related compound 8,9-Dimethoxybenzo[b]naphtho[2,3-d]thiophene (DBNT) revealed a monoclinic crystal system with the space group P21/n. researchgate.net It is plausible that Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- would also crystallize in a similar, relatively low-symmetry space group due to its rigid, planar structure. Analysis of thin films of related benzo[b]thieno[2,3-d]thiophene derivatives by θ–2θ XRD has been used to investigate molecular packing and crystallinity, which are crucial for applications in organic electronics. rsc.org
Table 2: Potential Crystallographic Data Obtainable from SCXRD for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- *
| Parameter | Type of Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry elements of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent chemical bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | π-π stacking distances, C-H···π interactions |
Note: This table is illustrative of the data that would be generated from a successful SCXRD experiment. No published crystal structure for this specific compound is currently available.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. The National Institute of Standards and Technology (NIST) WebBook contains mass spectral data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, obtained by electron ionization (EI). nist.gov
In the EI-MS spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 248, corresponding to the molecular weight of the compound (C₁₇H₁₂S). nist.gov The fragmentation pattern would provide further structural information. Common fragmentation pathways for polycyclic aromatic compounds involve the loss of small, stable neutral molecules or radicals. The presence of this compound has also been identified in environmental sediment samples using Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS), confirming its amenability to these analytical methods. usask.ca
Table 3: Key Mass Spectrometry Data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
| Parameter | Value | Source |
| Molecular Formula | C₁₇H₁₂S | nist.gov |
| Molecular Weight | 248.342 g/mol | nist.gov |
| CAS Registry Number | 24964-07-6 | nist.gov |
| Ionization Mode | Electron Ionization (EI) | nist.gov |
| Molecular Ion (M⁺˙) | m/z 248 | nist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For a π-conjugated system like Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions.
The extended conjugation of the fused aromatic rings would likely result in strong absorption in the UV region, potentially extending into the visible part of the spectrum. The position of the absorption maximum (λmax) provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, studies on other benzo[b]thieno[2,3-d]thiophene derivatives show onset absorption wavelengths around 384-385 nm, corresponding to optical band gaps of approximately 3.22-3.23 eV. nih.gov Similar characteristics would be anticipated for the 8-methyl derivative.
Table 4: Expected UV-Vis Spectroscopic Data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- in Solution *
| Parameter | Expected Range/Value | Information Gained |
| λmax | ~300 - 400 nm | Wavelength of maximum absorption |
| Molar Absorptivity (ε) | High (typically > 10⁴ L mol⁻¹ cm⁻¹) | Probability of the electronic transition |
| Absorption Onset (λonset) | ~380 - 400 nm | Used to estimate the optical band gap |
| Optical Band Gap (Eg) | ~3.1 - 3.3 eV | HOMO-LUMO energy separation |
Note: This data is predictive and based on the analysis of similar compounds. Experimental verification is required.
Thermal Analysis Methods (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Characterization
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of materials.
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature (Td). For a stable polycyclic aromatic compound like Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, a high decomposition temperature would be expected, indicating good thermal stability. DSC measures the heat flow into or out of a sample during a controlled temperature program. It can detect phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). Research on related benzo[b]thieno[2,3-d]thiophene derivatives has utilized TGA and DSC to characterize their thermal properties for applications in organic electronics. rsc.orgnih.gov
Table 5: Thermal Properties Potentially Measurable for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- *
| Technique | Parameter | Significance |
| TGA | Decomposition Temperature (Td) | Indicates the onset of thermal degradation |
| DSC | Melting Point (Tm) | Temperature of solid-to-liquid phase transition |
| DSC | Crystallization Temperature (Tc) | Temperature of liquid-to-solid phase transition upon cooling |
| DSC | Enthalpy of Fusion (ΔHf) | Heat required for melting |
Note: Specific values for these parameters would need to be determined experimentally.
Atomic Force Microscopy (AFM) for Thin Film Morphology Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. uni-paderborn.de For Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, AFM would be particularly valuable for characterizing the morphology of thin films deposited on a substrate.
By scanning a sharp tip over the surface, AFM can reveal details about film roughness, grain size, and the presence of crystalline domains or defects. uni-paderborn.de This information is critical for understanding how the molecular packing and film quality affect the performance of organic electronic devices. For example, in studies of other organic semiconductors, AFM has been used to investigate how deposition conditions influence the microstructure and crystallinity of the resulting thin films. rsc.org
Table 6: Information Obtainable from AFM Analysis of a Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- Thin Film *
| AFM Parameter | Type of Information |
| Topography Image | Visualization of surface features (e.g., grains, terraces) |
| Root-Mean-Square (RMS) Roughness | Quantitative measure of surface smoothness |
| Grain Size and Distribution | Characterization of crystalline domains in the film |
| Phase Image | Mapping of variations in material properties (e.g., adhesion, stiffness) |
Note: This table describes the potential application of AFM; no specific AFM studies on this compound are publicly available.
Cyclic Voltammetry (CV) for Electrochemical Property Determination
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a compound. wikipedia.org By measuring the current response to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a species.
For Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, CV would provide insight into its electronic properties, specifically the energies of its HOMO and LUMO levels. The onset oxidation potential (Eox) is related to the HOMO energy level, while the onset reduction potential (Ered) is related to the LUMO energy level. These parameters are vital for assessing the suitability of the material for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Studies on similar benzo[b]thieno[2,3-d]thiophene-based materials have used CV to determine HOMO levels in the range of -5.49 to -5.51 eV. nih.gov
Table 7: Electrochemical Parameters Obtainable from CV for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- *
| CV Parameter | Derived Property | Significance |
| Onset Oxidation Potential (Eox) | HOMO Energy Level | Energy of the highest occupied molecular orbital |
| Onset Reduction Potential (Ered) | LUMO Energy Level | Energy of the lowest unoccupied molecular orbital |
| Electrochemical Band Gap (Egel) | HOMO-LUMO Gap | Difference between HOMO and LUMO energies |
| Redox Reversibility | Stability of charged species | Indicates the chemical stability upon oxidation/reduction |
Note: The values are dependent on experimental conditions (solvent, electrolyte, scan rate). No specific CV data for this compound is currently published.
Computational and Theoretical Investigations of Benzo B Naphtho 2,3 D Thiophene
Density Functional Theory (DFT) Studies
DFT has become a cornerstone in the computational analysis of polycyclic aromatic compounds, offering a balance between accuracy and computational cost. For derivatives of Benzo[b]naphtho[2,3-d]thiophene (B1196943) , DFT calculations are instrumental in elucidating the effects of structural modifications, such as methylation, on their fundamental properties.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
For PASHs like Benzo[b]naphtho[2,3-d]thiophene , the HOMO is typically a π-orbital delocalized across the aromatic framework, while the LUMO is a corresponding π*-antibonding orbital. The introduction of a methyl group, an electron-donating substituent, at the 8-position would be expected to raise the energy of the HOMO and have a lesser effect on the LUMO energy. This would consequently lead to a reduction in the HOMO-LUMO gap compared to the unsubstituted parent compound.
While specific values for the 8-methyl derivative are not published, studies on related thiophene-containing aromatic systems demonstrate these trends. For instance, DFT calculations on various substituted thiophene (B33073) derivatives consistently show that electron-donating groups increase the HOMO energy level. A smaller band gap generally correlates with increased reactivity and a red-shift in the absorption spectrum.
Table 1: Illustrative Frontier Orbital Energies and Band Gaps for Related Thiophene Derivatives (Theoretical Values) This table presents representative data for analogous compounds to illustrate the expected effects of substitution, as specific data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is not available.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Benzo[b]thiophene | -6.15 | -0.85 | 5.30 |
| Dibenzo[b,d]thiophene | -6.20 | -1.10 | 5.10 |
| Benzo[b]thieno[2,3-d]thiophene | -5.80 | -1.50 | 4.30 |
DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- , the core benzo[b]naphtho[2,3-d]thiophene moiety is largely planar. The addition of a methyl group at the 8-position introduces some steric considerations.
Geometry optimization would precisely calculate bond lengths, bond angles, and dihedral angles. The C-S bond lengths within the thiophene ring and the bond-length alternation across the polycyclic system are of particular interest as they influence the degree of π-electron delocalization. The orientation of the methyl group relative to the aromatic plane would also be determined to minimize steric strain. While significant deviation from planarity of the core structure is not expected, minor puckering or out-of-plane distortions could be induced by the substituent.
Theoretical calculations can predict the ultraviolet-visible (UV-vis) absorption spectra of molecules. The predicted absorption maxima (λmax) correspond to electronic transitions, most prominently the HOMO to LUMO transition. As discussed, the introduction of a methyl group is expected to lower the HOMO-LUMO gap of Benzo[b]naphtho[2,3-d]thiophene . This would result in a bathochromic (red) shift in the absorption spectrum, meaning the 8-methyl derivative would absorb light at a longer wavelength compared to the parent compound.
Computational studies on similar PASHs have successfully correlated calculated absorption maxima with experimental data, often with high accuracy. mdpi.com For example, TD-DFT calculations on oxidized benzothieno-benzothiophene derivatives showed that calculated absorption maxima matched experimental values with deviations as small as 0.06 to 0.14 eV. mdpi.com
Table 2: Predicted Absorption Maxima for Illustrative PASH Derivatives This table provides examples from related compounds to show typical theoretically predicted absorption data. Specific data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is not available.
| Compound | Predominant Transition | Predicted λmax (nm) |
|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene | HOMO -> LUMO | ~350 |
| Substituted Benzothiophenes | HOMO -> LUMO | 360 - 400 |
For applications in organic electronics, the charge transport properties are paramount. The reorganization energy (λ) is a crucial parameter that quantifies the geometric relaxation energy required when a molecule changes its charge state (from neutral to ionized or vice versa). It is composed of contributions from hole (λh) and electron (λe) transport. Lower reorganization energies are desirable as they facilitate faster charge transfer rates.
DFT calculations are the primary method for computing these energies. While data for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is unavailable, studies on related systems like benzothieno-benzothiophene derivatives show that substituents can significantly modulate reorganization energies. mdpi.com For instance, the introduction of different functional groups can selectively lower either λh or λe, thereby tuning the material to be a better hole or electron transporter. mdpi.com The methyl group's electron-donating nature would likely influence the reorganization energy of the 8-methyl derivative, but a quantitative prediction requires specific calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is the workhorse method for studying the excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions. For Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- , TD-DFT would be used to simulate the full UV-vis spectrum, identifying the energies and oscillator strengths of various electronic transitions.
These calculations can confirm that the lowest energy absorption band is primarily due to the HOMO-LUMO transition and can also identify other significant transitions at higher energies. rsc.org The results of TD-DFT calculations are essential for interpreting experimental spectra and understanding the photophysical behavior of the molecule. rsc.org
Quantum Chemical Calculations for Thermodynamic Stability and Isomer Energetics
Quantum chemical calculations can be used to determine the thermodynamic stability of different isomers by computing their total electronic energies. For methylbenzo[b]naphtho[2,3-d]thiophene, there are multiple possible positions for the methyl group. By calculating the ground-state energy of each isomer (e.g., 1-methyl, 2-methyl, ..., 8-methyl), their relative stabilities can be ranked.
Computational Studies on Reaction Mechanisms, Selectivity, and Reaction Pathways
Detailed computational studies on the reaction mechanisms, selectivity, and reaction pathways of 8-methyl-benzo[b]naphtho[2,3-d]thiophene have not been specifically reported in the reviewed literature. Typically, such investigations would employ quantum chemical calculations to elucidate the electronic structure and energetics of the molecule and its potential reactions.
These studies often involve the use of Density Functional Theory (DFT) to model the reaction coordinates of processes like electrophilic substitution, oxidation, or metabolic degradation. The goal would be to identify transition states and intermediates, thereby constructing a comprehensive energy profile for various potential reaction pathways. This analysis helps in predicting the regioselectivity of reactions, such as where on the aromatic system a substitution is most likely to occur.
For instance, in related benzothiophene (B83047) derivatives, computational models have been used to predict bromination selectivity by analyzing the frontier molecular orbitals and reaction active energies. researchgate.net A similar approach for 8-methyl-benzo[b]naphtho[2,3-d]thiophene would provide valuable insights into its chemical reactivity.
Table 1: Hypothetical Parameters for Reaction Pathway Analysis
| Parameter | Description | Hypothetical Value/Finding for 8-methyl-BNT |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Data not available |
| Transition State Geometry | The molecular structure at the highest point on the reaction coordinate. | Data not available |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Data not available |
| Predicted Regioselectivity | The preferred orientation of a reaction on the molecular structure. | Data not available |
Molecular Dynamics Simulations of Benzo[b]naphtho[2,3-d]thiophene Systems
Specific molecular dynamics (MD) simulations for systems containing 8-methyl-benzo[b]naphtho[2,3-d]thiophene are not described in the available scientific literature. MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time.
For a compound like 8-methyl-benzo[b]naphtho[2,3-d]thiophene, MD simulations could be employed to understand its interactions with biological macromolecules, such as the Aryl hydrocarbon Receptor (AhR), for which it is a suspected agonist. usask.ca These simulations would model the dynamic behavior of the ligand-protein complex, revealing key binding interactions, conformational changes, and the stability of the bound state.
Such simulations provide insights that are complementary to static docking studies by offering a view of the system's evolution over time, which is crucial for understanding the mechanisms of biological activity.
Table 2: Potential Parameters for Molecular Dynamics Simulation
| Simulation Parameter | Description | Potential Application to 8-methyl-BNT |
| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | e.g., CHARMM, AMBER |
| Simulation Time | The total time duration for which the molecular movements are simulated. | Nanoseconds to microseconds |
| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions of the simulation. | NPT (constant number of particles, pressure, and temperature) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, used to assess structural stability. | To analyze the stability of 8-methyl-BNT in a binding pocket. |
Research on Advanced Materials Applications of Benzo B Naphtho 2,3 D Thiophene Derivatives
Organic Semiconductors for Electronic Devices
There is no available data on the design, synthesis, or performance evaluation of Benzo[b]naphtho[2,3-d]thiophene (B1196943), 8-methyl- in the following applications:
Non-linear Optical (NLO) Material Research and Device Integration
No research dedicated to the non-linear optical properties of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- or its integration into NLO devices could be located.
Fundamental Design Principles for Enhanced Charge Transport and Optoelectronic Performance
Without experimental or theoretical data on the electronic properties of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, a discussion on the following is not possible:
Elucidation of Structure-Property Relationships in Organic Electronic Materials
Specific research detailing the structure-property relationships for Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is not available in the reviewed scientific literature. While general principles suggest that the addition of a methyl group to the aromatic core could influence solubility, molecular packing, and electronic energy levels, no experimental or theoretical data has been found to quantify these effects for this specific isomer.
Molecular Engineering for Improved Power Conversion Efficiency in OSCs
No publications were found that describe the use of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- as a component in organic solar cells. Consequently, there is no information on molecular engineering strategies involving this compound to improve power conversion efficiency, nor are there any reported photovoltaic performance metrics.
Reactivity Studies and Advanced Reaction Mechanisms Involving Benzo B Naphtho 2,3 D Thiophene
Electrophilic Aromatic Substitution Reaction Pathways
The regioselectivity of electrophilic aromatic substitution (EAS) in benzo[b]naphtho[2,3-d]thiophene (B1196943), 8-methyl- is dictated by the interplay of the activating and directing effects of the fused aromatic rings, the sulfur atom, and the methyl group. The thiophene (B33073) ring is generally more susceptible to electrophilic attack than the benzenoid rings. chemicalbook.com
In the case of 8-methylbenzo[b]naphtho[2,3-d]thiophene, electrophilic attack is anticipated to favor the benzo-fused portion of the naphthothiophene system, specifically at positions ortho and para to the activating methyl group. Steric hindrance from the adjacent fused ring may influence the ratio of ortho to para substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 7-nitro- and 9-nitro-8-methylbenzo[b]naphtho[2,3-d]thiophene | The methyl group directs ortho and para. The para position (9) is sterically accessible, while the ortho position (7) is also favorable. |
| Bromination | Br₂ | 7-bromo- and 9-bromo-8-methylbenzo[b]naphtho[2,3-d]thiophene | Similar to nitration, substitution is directed by the activating methyl group. |
| Friedel-Crafts Acylation | RCO⁺ | 9-acyl-8-methylbenzo[b]naphtho[2,3-d]thiophene | The bulky acyl group will preferentially attack the less sterically hindered para position. |
Comprehensive Analysis of Oxidation and Reduction Mechanisms
Oxidation:
The oxidation of benzo[b]naphtho[2,3-d]thiophene, 8-methyl- can proceed at two primary locations: the sulfur atom of the thiophene ring and the methyl group.
The sulfur atom can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The oxidation of thiophenes to their corresponding oxides is a well-documented process. researchgate.net The rate of this oxidation is influenced by the electron density at the sulfur atom; electron-donating groups on the thiophene ring generally increase the rate of oxidation to the sulfoxide. nih.gov
The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. For instance, methylthiophenes can be converted to thiophenecarboxylic acids using reagents like sodium dichromate in water at high temperatures. psu.eduresearchgate.net This suggests that under similar conditions, the 8-methyl group of benzo[b]naphtho[2,3-d]thiophene could be oxidized to form 8-carboxybenzo[b]naphtho[2,3-d]thiophene.
Reduction:
The reduction of polycyclic aromatic hydrocarbons and their heterocyclic analogues can be challenging and often requires potent reducing agents. The reduction of benzo[b]thiophenes typically leads to the saturation of the thiophene ring, yielding 2,3-dihydrobenzo[b]thiophenes. researchgate.net The specific conditions and the resulting regioselectivity of reduction for a complex system like 8-methylbenzo[b]naphtho[2,3-d]thiophene would depend on the chosen reducing agent and reaction conditions. Reductive alkylation of polycyclic aromatic hydrocarbon dianions has been shown to be a viable method for introducing alkyl groups, and similar strategies could potentially be applied to this system. nih.gov
Mechanistic Investigations of Cyclization Reactions
S-migration: Thia-Fries rearrangement, a form of S-migration, is a known reaction for aryl thioesters and related compounds. In the context of a polycyclic system, a substituent attached to the sulfur atom could potentially migrate to an adjacent carbon atom on the aromatic framework under appropriate catalytic or thermal conditions.
Strained Quaternary Spirocyclization: The formation of a spirocyclic center on the benzo[b]naphtho[2,3-d]thiophene core would involve an intramolecular reaction where a side chain attached to the ring system attacks a carbon atom of the same ring system. For example, a side chain at the 7- or 9-position could potentially cyclize onto the 8-position, which bears the methyl group. The presence of the methyl group would lead to a sterically hindered quaternary spiro-center. The feasibility of such a reaction would depend on the nature of the side chain and the reaction conditions employed to facilitate the cyclization.
Stereoselective and Regioselective Aspects of Cross-Coupling Reactivity
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. To perform a cross-coupling reaction on benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, a halogenated derivative would first need to be prepared. As discussed in the electrophilic aromatic substitution section, halogenation is predicted to occur at the 7- and 9-positions.
Once a bromo or iodo derivative is obtained, it can be subjected to cross-coupling with a variety of boronic acids or esters in the presence of a palladium catalyst. The regioselectivity of the cross-coupling reaction is determined by the position of the halogen atom.
For instance, a Suzuki-Miyaura coupling of 9-bromo-8-methylbenzo[b]naphtho[2,3-d]thiophene with an arylboronic acid would be expected to yield the corresponding 9-aryl-8-methylbenzo[b]naphtho[2,3-d]thiophene. The stereoselectivity of the reaction is generally not a factor in standard Suzuki couplings unless chiral centers are present in the coupling partners.
Table 2: Potential Cross-Coupling Reactions of Halogenated 8-methylbenzo[b]naphtho[2,3-d]thiophene
| Substrate | Coupling Partner | Catalyst System (Example) | Predicted Product |
| 9-Bromo-8-methylbenzo[b]naphtho[2,3-d]thiophene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 9-Phenyl-8-methylbenzo[b]naphtho[2,3-d]thiophene |
| 7-Bromo-8-methylbenzo[b]naphtho[2,3-d]thiophene | Vinylboronic acid | PdCl₂(dppf), K₃PO₄ | 7-Vinyl-8-methylbenzo[b]naphtho[2,3-d]thiophene |
Investigations into Environmental and Geochemical Significance of Benzo B Naphtho 2,3 D Thiophene
Occurrence and Distribution Patterns in Fossil Fuels
Methylated derivatives of benzonaphthothiophenes are known constituents of various fossil fuels, including crude oils, coal, and sedimentary rocks. Their distribution and relative abundance provide valuable information about the origin, maturity, and depositional environment of the organic matter.
Crude Oils: In crude oils, polycyclic aromatic sulfur heterocycles (PASHs) like benzonaphthothiophenes and their methylated homologues are important organosulfur compounds. nih.gov The analysis of these compounds is crucial for understanding the geochemical history of the oil. While specific data for 8-methyl-benzo[b]naphtho[2,3-d]thiophene is not extensively documented, the presence of various methylated PASHs is a common feature.
Coal and Coal Liquids: The composition of PASHs in coal and coal-derived liquids is complex. Studies have identified various isomers of benzonaphthothiophene in coal extracts. nih.gov The distribution of these compounds, including their methylated forms, can vary with the rank and origin of the coal.
Shale Oils and Sedimentary Rocks: Black shales, which are important source rocks for petroleum, have been found to contain a variety of PASHs. Geochemical characterization of Egyptian black shales, for instance, has focused on dibenzothiophene (B1670422) and its methylated derivatives to understand the source rock characteristics. ekb.eg The analysis of methylated dibenzothiophenes in sedimentary rocks helps in determining the lithology and depositional environment. ekb.eg Although not specifically mentioning the 8-methyl isomer of benzo[b]naphtho[2,3-d]thiophene (B1196943), the presence of a wide range of methylated PASHs in these geological materials is well-established. nih.gov
Benzonaphthothiophene Isomers as Molecular Indicators for Thermal Maturity of Organic Matter
The relative abundance of different isomers of PASHs, including methylated benzonaphthothiophenes, serves as a reliable indicator of the thermal maturity of organic matter. As organic matter is subjected to increasing temperatures during burial, the distribution of thermally less stable isomers converts to more stable ones.
Ratios of specific methylated dibenzothiophene (MDBT) isomers are commonly used to assess thermal maturity. For example, the 4-MDBT/1-MDBT ratio has been applied to evaluate the maturity of shale extracts, with higher ratios indicating greater maturity. ekb.eg Similarly, ratios of certain trimethyldibenzothiophene (TMDBT) isomers are effective maturity indicators. ekb.eg While a specific maturity parameter based on 8-methyl-benzo[b]naphtho[2,3-d]thiophene has not been established in the reviewed literature, the principles of thermal stability and isomerization would apply to it and its isomers. The distribution of various PASH isomers, including benzonaphthothiophenes, is known to be influenced by thermal maturity. researchgate.net
Table 1: Examples of Methylated PASH Ratios Used as Geochemical Indicators
| Parameter | Geochemical Indication | Source |
| (1+4)-MDBT / (2+3)-MDBT Ratio | Lithology and Depositional Environment | ekb.eg |
| 4-MDBT / 1-MDBT Ratio | Thermal Maturity | ekb.eg |
| 2,4,6-TMDBT / (2,4,7-+2,4,8)-TMDBT Ratio | Thermal Maturity | ekb.eg |
Biogeochemical Pathways of Formation (e.g., Microbially Mediated Processes)
The formation of complex PASHs like benzonaphthothiophenes in the geosphere is thought to occur through various diagenetic and catagenetic processes. One proposed pathway involves the reaction of biogenic or early-diagenetic organic compounds with elemental sulfur or hydrogen sulfide.
Research has also pointed towards microbially mediated formation pathways. For instance, studies have shown that some bacteria can transform simpler benzothiophenes into more complex structures like benzo[b]naphtho[1,2-d]thiophene (B1207054). This occurs through an abiotic condensation of microbially produced sulfoxides. While this research did not specifically identify the formation of 8-methyl-benzo[b]naphtho[2,3-d]thiophene, it demonstrates a plausible biogeochemical pathway for the formation of larger PASHs from smaller precursor molecules in the environment.
Environmental Fate and Transport Research within Polycyclic Aromatic Sulfur Heterocycle (PASH) Context
Benzo[b]naphtho[2,3-d]thiophene and its methylated derivatives are considered persistent organic pollutants. As part of the larger group of PASHs, their environmental fate and transport are of significant concern. PASHs are ubiquitous environmental pollutants found in various matrices. nih.gov
These compounds are released into the environment through natural processes like volcanic eruptions and through anthropogenic activities such as the combustion of fossil fuels. researchgate.net Due to their low aqueous solubility and hydrophobic nature, they tend to adsorb to particulate matter in the atmosphere and sediment in aquatic systems. nih.gov This sorption behavior influences their transport and bioavailability in the environment.
Role in Academic Studies of PASH Pollution in Aquatic Environments
Benzo[b]naphtho[2,3-d]thiophene has been identified in studies focusing on PASH pollution in aquatic environments. For example, it has been detected in river sediments, indicating its presence as an environmental contaminant. nih.gov
In a study of river sediments and airborne particulate matter, benzo[b]naphtho[2,3-d]thiophene was found to be a significant PASH, second in abundance only to its isomer, benzo[b]naphtho[2,1-d]thiophene. nih.gov Both of these compounds were identified as major contributors to the aryl hydrocarbon receptor (AhR)-mediated activity in the environmental samples, suggesting their potential toxicological significance. nih.gov The presence of these compounds in aquatic ecosystems highlights the need for further research into their environmental impact and potential risks to aquatic life.
Exploration of Biological Activities of Benzo B Naphtho 2,3 D Thiophene Analogues Academic Focus
Mechanisms of Bioactivity in Experimental Models (e.g., Induction of Oxidative Stress, Enzyme Inhibition, Receptor Binding)
The bioactivity of benzo[b]naphtho[2,3-d]thiophene (B1196943) analogues is multifaceted, stemming from their ability to interact with various cellular targets and undergo metabolic transformations.
Receptor Binding: Aryl Hydrocarbon Receptor (AhR) Agonism A significant mechanism of action for Benzo[b]naphtho[2,3-d]thiophene is its role as an agonist for the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net Studies using both rat and human AhR-based reporter gene assays have identified Benzo[b]naphtho[2,3-d]thiophene as an efficient AhR agonist. nih.govresearchgate.net This interaction leads to the nuclear translocation of the AhR and the subsequent induction of target genes, such as Cytochrome P450 1A1 (CYP1A1). nih.gov The rate of intracellular metabolism may influence the potency of its AhR-mediated activity. nih.gov Notably, effect-directed analysis of environmental sediment samples has identified Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-, among other derivatives, in fractions exhibiting AhR activity. usask.ca
Enzyme Inhibition Derivatives of the benzo[b]naphtho[2,3-d]thiophene scaffold have been investigated as inhibitors of specific enzymes.
Protein Tyrosine Phosphatase (PTP) Inhibition: A patent has disclosed that 11-aryl-benzo[b]naphtho[2,3-d]thiophene compounds can function as inhibitors of protein tyrosine phosphatase, suggesting a role in modulating signal transduction pathways relevant to metabolic diseases. google.com
Tubulin Polymerization Inhibition: While concerning a different isomer, research on 9-benzylidene-naphtho[2,3-b]thiophen-4-ones provides insight into potential mechanisms. These related compounds were found to be potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on tubulin. acs.org
Metabolic Activation and Mutagenicity The metabolic transformation of thiophenes is a key factor in their biological activity. femaflavor.org Metabolism can proceed via S-oxidation or ring epoxidation, potentially forming reactive intermediates. femaflavor.org While the parent Benzo[b]naphtho[2,3-d]thiophene showed little to no mutagenic activity in the Salmonella typhimurium mutagenicity test, certain methylated derivatives display different properties. femaflavor.orgnih.gov Specifically, 4-methylbenzo[b]naphtho[2,3-d]thiophene was found to be mutagenic, but only following metabolic activation with a rat-liver homogenate. nih.gov This indicates that metabolic processes can convert a relatively inert parent compound into a biologically active, mutagenic substance. nih.gov
Research on Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
The biological effects of benzo[b]naphtho[d]thiophenes are highly dependent on their specific structure, including the fusion pattern of the rings and the nature and position of substituents.
Impact of Methylation on Mutagenicity: SAR studies highlight the critical role of methyl substitution. The parent, unsubstituted Benzo[b]naphtho[2,3-d]thiophene is considered non-mutagenic or very weakly active. nih.gov However, the introduction of a methyl group, as in 4-methylbenzo[b]naphtho[2,3-d]thiophene, confers mutagenic activity upon the molecule after it undergoes metabolic processing. nih.gov This suggests the methyl group influences the compound's metabolism, leading to the formation of genotoxic species.
Impact of Dione (B5365651) Substitution on Antimicrobial Activity: The synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which incorporates a quinone structure, leads to potent antimicrobial agents. researchgate.net The bioisosteric replacement of an oxygen atom in biologically active furan-containing analogues with a sulfur atom to create these thiophene-diones resulted in compounds with significant antibacterial and antifungal properties. researchgate.netclockss.org
The following table summarizes key SAR findings for this class of compounds.
| Derivative Class | Substitution Pattern | Observed Biological Activity | Reference |
| Parent Compound | Unsubstituted Benzo[b]naphtho[2,3-d]thiophene | AhR Agonist; Weak or no mutagenicity | nih.govfemaflavor.orgnih.gov |
| Methylated Derivative | 4-methyl-benzo[b]naphtho[2,3-d]thiophene | Mutagenic upon metabolic activation | nih.gov |
| Dione Derivatives | Benzo[b]naphtho[2,3-d]thiophene-6,11-diones | Potent antibacterial and antifungal activity | researchgate.net |
| Aryl Derivative | 11-aryl-benzo[b]naphtho[2,3-d]thiophene | Protein Tyrosine Phosphatase (PTP) Inhibition | google.com |
Investigation of Antimicrobial Potency of Benzo[b]naphtho[2,3-d]thiophene Derivatives
Research has specifically demonstrated the antimicrobial potential of dione derivatives of the benzo[b]naphtho[2,3-d]thiophene scaffold. researchgate.net A series of benzo[b]naphtho[2,3-d]thiophene-6,11-diones were synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net
Antibacterial Activity Several of the synthesized dione compounds exhibited significant in vitro antibacterial activity against Staphylococcus aureus. researchgate.net One derivative in particular, compound 24a from the study, was found to have better antibacterial efficacy than the standard antibiotic Gentamycin. researchgate.net
Antifungal Activity The same study also revealed marked in vitro antifungal activity for compound 24a against several fungal pathogens, including Cryptococcus neoformans, Sporothrix schenckii, and Trichophyton mentagrophytes, with potency comparable to or better than the reference antifungal drug Fluconazole. researchgate.net
Additionally, a related compound, Benzo[b]naphtho[2,3-d]thiophene, 9,10-dihydro-7-methyl, was identified via GC-MS analysis of an endophytic fungal extract that displayed antimicrobial properties. ekb.eg
The table below details the antimicrobial findings for a key derivative from the primary study.
| Compound | Target Microorganism | Activity Compared to Standard Drug | Reference |
| Compound 24a | Staphylococcus aureus (Bacterium) | Better than Gentamycin | researchgate.net |
| Compound 24a | Cryptococcus neoformans (Fungus) | Marked activity, comparable to Fluconazole | researchgate.net |
| Compound 24a | Sporothrix schenckii (Fungus) | Marked activity, comparable to Fluconazole | researchgate.net |
| Compound 24a | Trichophyton mentagrophytes (Fungus) | Marked activity, comparable to Fluconazole | researchgate.net |
| *As designated in the cited research paper. |
Studies on Antiviral Activities in Model Systems
While direct studies on the antiviral activity of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- are not extensively documented in the available literature, the broader class of thiophene-containing compounds is recognized for its potential in this area. researchgate.net Thiophene (B33073) derivatives have been investigated for a range of pharmacological activities, including as anti-HIV agents. researchgate.net The thiophene skeleton is considered a promising scaffold in medicinal chemistry for developing new therapeutic agents. researchgate.net
Bibliographic sources also point toward synthetic efforts to create derivatives of this and related ring systems as potential antiviral agents, although detailed results from these specific efforts are not specified. grafiati.comgrafiati.com This suggests that while the benzo[b]naphtho[2,3-d]thiophene scaffold is of interest for antiviral drug discovery, specific and detailed research on its efficacy in antiviral models remains a developing area.
Analysis of Cellular Pathway Modulation (e.g., MAPK Pathway Inhibition)
Benzo[b]naphtho[2,3-d]thiophene and its analogues can modulate key cellular signaling pathways, which underlies many of their biological effects.
Aryl Hydrocarbon Receptor (AhR) Pathway The most clearly defined pathway modulation by Benzo[b]naphtho[2,3-d]thiophene is the activation of the AhR signaling cascade. nih.gov Binding of the compound to the cytosolic AhR triggers the receptor's translocation into the nucleus, where it dimerizes with the ARNT protein. nih.gov This complex then binds to specific DNA sequences (Xenobiotic Response Elements), leading to the transcriptional activation of a battery of genes, including those for metabolic enzymes like CYP1A1. nih.gov
Cell Cycle Regulation Studies on structurally related naphtho[2,3-b]thiophen-4-one analogues have demonstrated a profound effect on cell cycle progression. acs.org Treatment of leukemia and HeLa cells with these compounds led to their arrest in the G2/M phase of the cell cycle. acs.org This activity was linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation, thereby preventing cells from completing mitosis. acs.org
Modulation of Other Kinase Pathways The broader family of thiophene-containing heterocyclic molecules has been shown to modulate various signaling pathways critical for cell survival and proliferation. These include the inhibition of tyrosine kinases and pathways such as the PI3K/Akt and Raf/MEK/ERK signaling cascades. researchgate.net While these activities have not been specifically confirmed for Benzo[b]naphtho[2,3-d]thiophene derivatives, they represent plausible and important areas for future investigation into their mechanisms of action.
Q & A
Q. What are the standard synthetic routes for 8-methyl-Benzo[b]naphtho[2,3-d]thiophene, and how are reaction conditions optimized?
The synthesis typically involves cyclization or coupling reactions of thiophene-containing precursors. For example, visible-light-driven photocyclization has been employed for structurally related benzo[b]naphtho[1,2-d]thiophene derivatives, using diarylethene frameworks to achieve regioselectivity . Key parameters include solvent choice (e.g., toluene for high photostability), temperature control (room temperature to 80°C), and catalyst selection (e.g., Pd for cross-coupling). Purity is validated via HPLC with ZE5 columns and MS detection (e.g., NIST75K library matching) .
Q. How is 8-methyl-Benzo[b]naphtho[2,3-d]thiophene detected and quantified in environmental matrices?
High-resolution gas chromatography-mass spectrometry (HRGC-MS) with electron ionization (EI) is standard, using columns like ZE5 (0.25 mm diameter) and optimized injection volumes (2.0 µL). Quantification relies on internal standards (e.g., deuterated PAHs) and calibration curves validated against NIST reference spectra. Detection limits are enhanced via low-temperature phosphorescence (LTP) spectroscopy, achieving parts-per-billion sensitivity in complex sediment samples .
Q. What spectroscopic methods are critical for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at position 8) and aromatic proton splitting.
- Mass Spectrometry : EI-MS at 70 eV provides fragmentation patterns (e.g., m/z 248 for molecular ion) .
- Phosphorescence Spectroscopy : Line-narrowing techniques resolve isomeric impurities in environmental samples .
Advanced Research Questions
Q. How does the methyl substitution at position 8 influence electronic properties in organic semiconductors?
The methyl group enhances steric stability and alters π-conjugation, as evidenced in triazine-based derivatives for organic electronic devices. Density functional theory (DFT) calculations show reduced HOMO-LUMO gaps (∼3.2 eV) compared to non-methylated analogs, improving charge mobility (e.g., P-type mobility up to 2 cm²/V·s in DNTT analogs) . Experimental validation includes cyclic voltammetry and thin-film transistor (TFT) characterization under inert atmospheres.
Q. What metabolic pathways are observed in mammalian systems, and how do interspecies variations affect toxicity profiles?
Rat liver microsomes metabolize the compound via:
- S-oxidation : Producing sulfoxide and sulfone derivatives.
- Aromatic hydroxylation : Forming dihydrodiols (e.g., 1,2- and 3,4-diols) and phenolic metabolites.
Strain-dependent differences are notable: Wistar rats exhibit higher sulfone formation post-Aroclor 1254 induction, while F344 rats require exogenous metabolic activation for mutagenicity in S. typhimurium TA100 . Contradictions in genotoxicity data (e.g., negative Ames tests vs. positive pre-incubation assays) highlight the need for standardized metabolic activation protocols .
Q. How can discrepancies in reported phosphorescence quantum yields be resolved for this compound?
Variability arises from matrix effects (e.g., solvent polarity) and competing non-radiative decay pathways. Methodological improvements include:
Q. What strategies address challenges in isolating isomeric impurities during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
